5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(4-TERT-BUTYLPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound characterized by its unique structural features This compound contains a pyrrolidone core, substituted with various functional groups, including tert-butyl, dimethylamino, hydroxy, and propoxybenzoyl groups
Preparation Methods
The synthesis of 5-(4-TERT-BUTYLPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:
Formation of the Pyrrolidone Core: The pyrrolidone core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The tert-butyl, dimethylamino, hydroxy, and propoxybenzoyl groups are introduced through various substitution reactions, often involving reagents such as tert-butyl chloride, dimethylamine, and propoxybenzoyl chloride.
Reaction Conditions: These reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
5-(4-TERT-BUTYLPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(4-TERT-BUTYLPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic applications.
Medicine: Research focuses on its potential as a drug candidate for treating various diseases.
Industry: It is explored for use in materials science, particularly in developing new polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-TERT-BUTYLPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the compound’s structural features.
Comparison with Similar Compounds
Similar compounds to 5-(4-TERT-BUTYLPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE include other pyrrolidone derivatives with different substituents. These compounds may share some chemical properties but differ in their reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
References
Properties
Molecular Formula |
C30H40N2O4 |
---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
(4E)-5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C30H40N2O4/c1-8-18-36-24-15-12-22(19-20(24)2)27(33)25-26(21-10-13-23(14-11-21)30(3,4)5)32(29(35)28(25)34)17-9-16-31(6)7/h10-15,19,26,33H,8-9,16-18H2,1-7H3/b27-25+ |
InChI Key |
RBRXSPVPWNZWHU-IMVLJIQESA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)C(C)(C)C)/O)C |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)C(C)(C)C)O)C |
Origin of Product |
United States |
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